Rac-(1R,5S,6R)-3-[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]-3-AZABICYCLO[3.1.0]HEXANE-6-CARBOXYLIC ACID
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Description
Synthesis Analysis
The synthesis of related azabicyclohexane carboxylic acids involves stereoselective and scalable methods. For instance, the stereoselective synthesis of (1R,3S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid showcases a methodology where the cyclopropanation step's stereoselectivity can be controlled by altering the functional group at C-α (Wang et al., 2013). Additionally, the synthesis of all four stereoisomers of a related structure highlights the versatility of reaction conditions to obtain either cis or trans acid, further emphasizing the complexity and adjustability of these synthesis processes (Bettina Bakonyi et al., 2013).
Molecular Structure Analysis
Azabicycloalkane amino acids, as mimetics of dipeptides, demonstrate the significance of molecular structure analysis in understanding these compounds' function and potential applications. The efficient synthesis of diastereomers of 9-tert-butoxycarbonyl-2-oxo-3-(N-tert-butoxycarbonylamino)-1-azabicyclo[4.3.0]nonane showcases the importance of molecular structure in the development of peptide-based drug discovery (P. Mandal et al., 2005).
Chemical Reactions and Properties
The compound's chemical reactions and properties are essential for understanding its reactivity and potential chemical applications. For example, the synthesis and transformation of 2-azabicyclo[2.2.0]hexane-3,5-dione and its derivatives into azetidin-2-ones demonstrate the compound's reactivity and serve as building blocks for carbapenem nuclei, highlighting its significant chemical properties (N. Katagiri et al., 1986).
Scientific Research Applications
Conformationally Rigid Analogs for Biological Studies
Research on similar rigid bicyclic structures focuses on synthesizing analogs of biologically relevant molecules to explore their conformational stability and potential biological activities. For instance, the synthesis of conformationally rigid analogs of 2-aminoadipic acid demonstrates the interest in creating molecules with specific spatial arrangements for enhanced biological activity or stability (Kubyshkin et al., 2009).
Synthesis Techniques and Natural Product Studies
Another area of interest lies in the synthesis techniques for creating complex bicyclic structures that mimic or are inspired by natural products. The development of synthetic methods for tricyclic epoxy alcohols as analogs to marine natural products highlights the ongoing research into crafting molecules that can mimic nature's complexity for potential pharmaceutical applications (Proemmel et al., 2002).
Enzyme Inhibition Studies
Compounds with bicyclic structures similar to the requested chemical are studied for their potential enzyme inhibitory effects, demonstrating the broader interest in applying these molecules to therapeutic contexts. For instance, rosmarinic acid has been examined for its ability to inhibit several metabolic enzymes, showcasing the potential medicinal applications of such compounds (Gülçin et al., 2016).
Material Synthesis and Functionalization
Research also delves into the synthesis and functionalization of bicyclic structures for material science applications, such as the development of novel catalysts or materials with unique properties. This includes exploring the synthesis of isotopically labeled analogs for advanced material studies (Wheeler et al., 2005).
Advanced Synthetic Methods
The interest in developing advanced synthetic methods for bicyclic structures is evident in studies focusing on stereoselective assembly techniques. These methods aim to create molecules with precise stereoisomeric configurations, potentially leading to substances with specific biological or material properties (Smetanin et al., 2020).
properties
IUPAC Name |
(1S,5R)-3-(9H-fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4/c23-20(24)19-16-9-22(10-17(16)19)21(25)26-11-18-14-7-3-1-5-12(14)13-6-2-4-8-15(13)18/h1-8,16-19H,9-11H2,(H,23,24)/t16-,17+,19? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUSKDCKSDXNANI-JJTKIYQPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2C(=O)O)CN1C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@@H](C2C(=O)O)CN1C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1932558-35-4 |
Source
|
Record name | (1R,5S,6R)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azabicyclo[3.1.0]hexane-6-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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